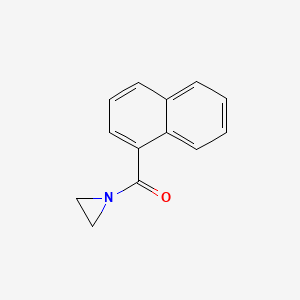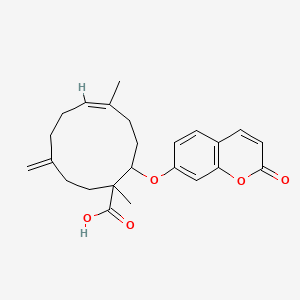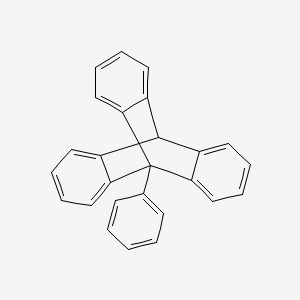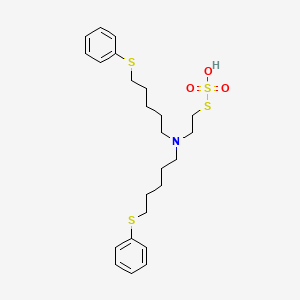
Aziridine, 1-(1-naphthalenylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, 1-(1-naphthalenylcarbonyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high reactivity due to the ring strain associated with their small ring size. This particular compound features a naphthalenylcarbonyl group attached to the aziridine ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 1-(1-naphthalenylcarbonyl)- typically involves the reaction of a naphthalenylcarbonyl chloride with an aziridine precursor. One common method is the reaction of 1-naphthalenylcarbonyl chloride with aziridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Aziridine, 1-(1-naphthalenylcarbonyl)- can undergo various types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the attack of a nucleophile on the aziridine ring, leading to the formation of an open-chain amine derivative.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are often used for the oxidation of aziridines.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with an amine can yield a secondary amine, while oxidation with m-CPBA can produce an oxaziridine.
科学的研究の応用
Aziridine, 1-(1-naphthalenylcarbonyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Aziridine derivatives are explored for their potential anticancer and antimicrobial properties.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
作用機序
The mechanism of action of aziridine, 1-(1-naphthalenylcarbonyl)- involves the high reactivity of the aziridine ring, which can undergo nucleophilic attack or other chemical transformations. The naphthalenylcarbonyl group can influence the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with nucleophilic sites on proteins or DNA, leading to modifications that can affect cellular functions.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring structure.
Epoxide: An oxygen analog of aziridine with similar ring strain and reactivity.
Azetidine: A four-membered nitrogen-containing ring with different reactivity due to reduced ring strain.
Uniqueness
Aziridine, 1-(1-naphthalenylcarbonyl)- is unique due to the presence of the naphthalenylcarbonyl group, which can enhance its reactivity and potential applications in various fields. The combination of the aziridine ring and the aromatic naphthalene moiety provides a distinct set of chemical properties that can be exploited in synthetic and biological research.
特性
CAS番号 |
23383-23-5 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
aziridin-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C13H11NO/c15-13(14-8-9-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 |
InChIキー |
SYFSWMASMCCCQV-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)










